Structural variability of the active site of Fe-only hydrogenase and its hydrogenated forms

Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A903803E

Abstract

Density functional calculations show that the (cys-S)- (CO)(CN)FeS2(µ-CO)Fe(CO)(CN) active site of the Fe-only hydrogenase from Clostridium pasteurianum is redox ambivalent and stereochemically flexible at the CO and S bridges, and at the Fe atoms, and with bound hydrogen: the fundamentals of probable mechanisms are revealed.

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